6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one
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Overview
Description
6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyrimidine derivatives, and cyclohexadienone derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is unique due to its specific combination of structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
920519-39-7 |
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Molecular Formula |
C19H16N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C19H16N4OS/c1-11-9-12(2)21-19(20-11)22-13-7-8-14(16(24)10-13)18-23-15-5-3-4-6-17(15)25-18/h3-10,24H,1-2H3,(H,20,21,22) |
InChI Key |
ANARGLWUULOVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C |
Origin of Product |
United States |
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